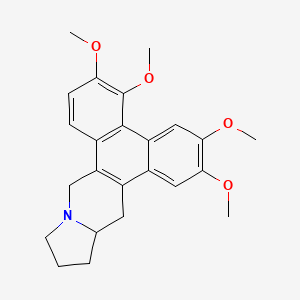
Pantothenic acid calcium salt monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pantothenic acid calcium salt monohydrate, also known as calcium D-pantothenate, is the calcium salt form of pantothenic acid, which is a water-soluble vitamin B5. This compound is essential for the synthesis and metabolism of proteins, carbohydrates, and fats. It is widely used in dietary supplements, pharmaceuticals, and as a food additive due to its stability and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: Pantothenic acid calcium salt monohydrate can be synthesized through chemical, chemo-enzymatic, and microbial routes. The chemical synthesis involves the reaction of β-alanine with pantoic acid, followed by the addition of calcium ions to form the calcium salt. Chemo-enzymatic methods use enzymes to catalyze the formation of pantothenic acid, which is then converted to its calcium salt form .
Industrial Production Methods: Microbial fermentation is a promising method for the industrial production of this compound. This method involves the metabolic engineering of microorganisms to produce high yields of pantothenic acid, which is then purified and converted to its calcium salt form .
化学反応の分析
Types of Reactions: Pantothenic acid calcium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Under specific conditions, pantothenic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert pantothenic acid derivatives back to their original form.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups of pantothenic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of pantothenic acid, which can have different biological activities and applications .
科学的研究の応用
Pantothenic acid calcium salt monohydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.
Biology: It plays a crucial role in cellular metabolism and energy production.
Medicine: It is used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.
Industry: It is used as a food additive and in the formulation of dietary supplements
作用機序
Pantothenic acid calcium salt monohydrate exerts its effects by being incorporated into coenzyme A. Coenzyme A is involved in numerous biochemical pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of acetylcholine. The compound also protects cells against peroxidative damage by increasing the levels of glutathione .
類似化合物との比較
Pantothenic acid sodium salt: Similar in function but differs in the cation used.
Pantothenic acid: The free acid form without the calcium ion.
Pantothenol: An alcohol analog of pantothenic acid used in cosmetics
Uniqueness: Pantothenic acid calcium salt monohydrate is unique due to its stability and bioavailability compared to other forms. The calcium ion enhances its solubility and makes it suitable for various pharmaceutical and industrial applications .
特性
分子式 |
C18H34CaN2O11 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m11../s1 |
InChIキー |
KUKRZUPDYACRAM-MQIYEYLPSA-L |
異性体SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10769997.png)
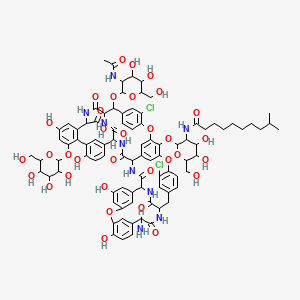

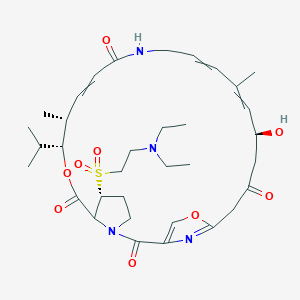
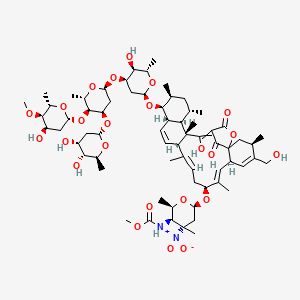
![(R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770022.png)
![(1R,2S,19S,22S,34R,37S,40S,52R)-2-[(2S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2R,3S,4S,5R,6S)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770023.png)
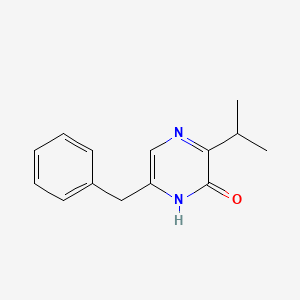
![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,9S,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770035.png)
![(14R,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10770046.png)
![calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate](/img/structure/B10770049.png)

